3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZPEEIBUVWMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Computational and Theoretical Investigations of 3 Bromo 4 1h Pyrazol 1 Yl Benzoic Acid
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are pivotal in elucidating the intrinsic properties of a molecule. For 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid, while direct comprehensive studies are not extensively documented, we can infer its characteristics based on computational analyses of analogous structures, such as bromophenyl pyrazoles and pyrazole (B372694) carboxylic acids.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. Calculations, typically using the B3LYP exchange-correlation functional with a suitable basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.
For a related compound, dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, DFT calculations revealed a HOMO-LUMO gap of approximately 4.16 eV. nih.govThe HOMO and LUMO are crucial in determining a molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. The electrostatic potential map highlights the distribution of charge, identifying electrophilic and nucleophilic sites. In pyrazole derivatives, electronegative nitrogen and oxygen atoms typically show negative potential, while hydrogen atoms attached to them exhibit positive potential. dergipark.org.trTable 1: Predicted Electronic Properties of a Representative Bromophenyl Pyrazole Derivative
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | ~4.16 eV | Indicates chemical reactivity and stability. |
| HOMO Energy | - | Relates to electron-donating ability. |
| LUMO Energy | - | Relates to electron-accepting ability. |
| Dipole Moment | - | Measures the polarity of the molecule. |
Data inferred from computational studies on analogous compounds.
The conformational landscape of this compound is determined by the rotational barriers around the single bonds connecting the phenyl ring, the pyrazole ring, and the carboxylic acid group. The dihedral angle between the bromophenyl ring and the attached pyrazole ring is a key parameter. In a similar crystal structure, this angle was found to be 88.95 (9)°. nih.gov Energy minimization calculations are performed to identify the most stable conformers. These studies reveal that the planarity or non-planarity of the molecule can significantly impact its electronic properties and how it interacts with biological macromolecules. For instance, in some pyrazole derivatives, the pyrazole ring adopts a twisted or envelope conformation. nih.gov
Theoretical calculations can predict spectroscopic properties such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). These theoretical spectra are invaluable for validating experimental findings. DFT calculations have been shown to provide theoretical vibrational and NMR spectra that are consistent with experimental data for pyrazole derivatives. researchgate.netThe predicted UV-Vis spectra for pyrazole compounds often show π-π* transitions. researchgate.net
Molecular Docking and Receptor Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.
While specific docking studies for this compound are not readily available, research on analogous pyrazole-containing compounds has identified several potential biological targets. These include enzymes like carbonic anhydrase and protein kinases, as well as DNA. jst.go.jpnih.govFor example, pyrazole-carboxamide derivatives have been docked against carbonic anhydrase I and II, revealing potential inhibitory activity. nih.govFurthermore, certain pyrazole derivatives have been shown to interact with DNA, suggesting a potential mechanism for anticancer activity. jst.go.jpTable 2: Potential Biological Targets for Pyrazole-based Compounds Identified through Molecular Docking
| Target Class | Specific Example(s) | Potential Therapeutic Area |
|---|---|---|
| Enzymes | Carbonic Anhydrase I & II | Glaucoma, Diuretics |
| Protein Kinases | Cancer | |
| Human Topoisomerase IIβ | Cancer | |
| Nucleic Acids | B-DNA | Cancer |
Data based on studies of various pyrazole derivatives.
The analysis of docking poses reveals the specific interactions between the ligand and the active site of the biological target. Common interactions for pyrazole derivatives include hydrogen bonds, π-π stacking, and hydrophobic interactions.
In a study of pyrazole-4-carboxamides, π-sigma and π-alkyl interactions were observed between the pyrazole ring and amino acid residues of the target protein. researchgate.netFor pyrazole derivatives targeting DNA, interactions often involve the pyrazole scaffold binding within the DNA grooves. jst.go.jpThe specific substituents on the pyrazole and phenyl rings play a crucial role in determining the strength and nature of these interactions. For this compound, the carboxylic acid group is likely to act as a hydrogen bond donor and acceptor, while the pyrazole and bromophenyl rings can participate in various non-covalent interactions.
Ligand-Target Binding Energy Predictions and Scoring Functions
In the realm of computational drug discovery, the prediction of ligand-target binding energy is a cornerstone for identifying and optimizing potential therapeutic agents. For a molecule like this compound, various computational methods can be employed to estimate its binding affinity to a hypothetical protein target. These methods typically rely on scoring functions, which are mathematical models used to approximate the binding free energy of a protein-ligand complex.
Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based. Machine learning-based scoring functions have also emerged as a powerful alternative, often outperforming classical methods by learning from large datasets of protein-ligand complexes with known binding affinities. acs.org For instance, a Random Forest-based scoring function (RF-Score) utilizes key protein-ligand atom-type pairs as input features to predict binding affinity. acs.org
A hypothetical binding energy prediction for this compound against a kinase target, for example, could be performed using molecular docking simulations followed by scoring with various functions. The process involves generating a three-dimensional model of the ligand and placing it into the binding site of the target protein. The scoring function then calculates a score that represents the predicted binding affinity.
The accuracy of these predictions is crucial. The Comparative Assessment of Scoring Functions (CASF) benchmark is a widely used tool to evaluate the performance of different scoring functions. nih.gov Deep learning models are increasingly being applied in this area, showing promise in improving the accuracy of binding affinity predictions. nih.gov A hybrid approach combining Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) with machine learning has also been developed to enhance the prediction of binding free energies. acs.org
Below is a hypothetical data table illustrating the predicted binding energies of this compound and its analogs to a putative protein target, as might be determined by different scoring functions.
| Compound | Scoring Function | Predicted Binding Energy (kcal/mol) | Key Interactions Predicted |
| This compound | AutoDock Vina | -8.2 | Hydrogen bond with ASP86, Pi-Alkyl with LEU135 |
| Analog 1 (R=Cl) | GoldScore | -7.9 | Halogen bond with SER83, Pi-Pi stacking with PHE81 |
| Analog 2 (R=CH3) | ChemPLP | -7.5 | Hydrophobic interaction with VAL34 |
| Analog 3 (R=H) | RF-Score | -7.1 | Hydrogen bond with ASP86 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time, providing insights that are inaccessible through static modeling. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal conformational changes and intermolecular interactions. ucdavis.edu
The behavior of this compound in an aqueous solution can be simulated to understand its conformational flexibility and interactions with solvent molecules. Such simulations, often performed using force fields like GROMOS or AMBER, can reveal the most stable conformations of the molecule in solution. For substituted benzoic acids, self-association to form dimers through hydrogen bonding is a known phenomenon in apolar solvents, while in solvents with high hydrogen bond acceptor propensity, interaction with the solvent molecules dominates. acs.org
Classical MD simulations can be employed to investigate the aggregation behavior of small molecules like benzoic acid in solution. acs.orgunimi.itunimi.itrsc.org These studies can help in understanding the formation of clusters or other nanoscale inhomogeneities. unimi.it For this compound, MD simulations would likely show the carboxyl group forming hydrogen bonds with water molecules, while the bromophenyl and pyrazolyl rings would exhibit hydrophobic interactions. The rotational freedom around the C-N bond connecting the pyrazole and phenyl rings would be a key dynamic feature to analyze.
A hypothetical analysis of a 100-nanosecond MD simulation of this compound in a water box might yield the following illustrative data:
| Parameter | Value | Interpretation |
| Average Root Mean Square Deviation (RMSD) | 1.5 Å | Indicates conformational stability around a central structure. |
| Radius of Gyration (Rg) | 3.2 Å | Reflects the compactness of the molecule in solution. |
| Solvent Accessible Surface Area (SASA) | 250 Ų | Quantifies the exposure of the molecule to the solvent. |
| Dominant Conformation Cluster | 75% | The molecule spends the majority of the simulation time in a specific low-energy conformation. |
When this compound is bound to a protein target, MD simulations can be used to assess the stability of the complex. nih.gov By simulating the protein-ligand complex in a fully solvated environment, one can observe the persistence of key binding interactions, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating or stabilizing the complex.
For a hypothetical complex of this compound with a target protein, an MD simulation could reveal the following:
| Interaction | Occupancy (%) | Average Distance (Å) | Role |
| Ligand-HOH-Protein H-bond | 65% | 2.8 | Stabilizes the binding of the carboxylate group. |
| Direct Ligand-Protein H-bond | 92% | 2.1 | Primary anchor of the ligand in the active site. |
| Hydrophobic contacts | Continuous | N/A | Contribute to the overall affinity and specificity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Mechanistic Insight)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is invaluable for predicting the activity of novel compounds and for gaining mechanistic insights into the structural features that govern their activity. mdpi.com
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mdpi.compharmatutor.org These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). For a series of derivatives of this compound, a wide range of descriptors would be calculated.
Descriptor selection is a critical step to avoid overfitting and to build a robust and interpretable model. nih.gov Techniques like genetic algorithms or stepwise multiple linear regression are often employed to select a subset of the most relevant descriptors. shd-pub.org.rsnih.gov For pyrazole-containing compounds, descriptors related to molecular volume, number of multiple bonds, and the presence of specific atom-centered fragments have been shown to be significant in QSAR models for acetylcholinesterase inhibitors. shd-pub.org.rs
A hypothetical set of selected descriptors for a QSAR model of this compound derivatives might include:
| Descriptor | Type | Description |
| LogP | 1D | Lipophilicity |
| Topological Polar Surface Area (TPSA) | 2D | Polarity |
| Molecular Volume | 3D | Steric properties |
| Dipole Moment | 3D | Electronic properties |
| Number of Hydrogen Bond Donors/Acceptors | 2D | Hydrogen bonding capacity |
Once the relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. nih.gov Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used for this purpose. nih.gov The predictive power of the QSAR model is assessed through internal and external validation techniques. biointerfaceresearch.com
For a series of pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activity against targets like EGFR kinase. nih.govnih.gov These models can provide valuable information for the design of new, more potent analogs. shd-pub.org.rs For instance, a 3D-QSAR technique like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.gov
A hypothetical QSAR equation for a series of this compound derivatives could look like this:
pIC₅₀ = 0.5 * LogP - 0.02 * TPSA + 0.1 * Molecular_Volume + 2.5
This equation would suggest that higher lipophilicity and larger molecular volume are beneficial for activity, while increased polarity has a negative impact. Such a model, once validated, could be used to predict the activity of newly designed derivatives and guide further synthetic efforts.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Mechanistic Focus)
The development of new chemical entities for various applications necessitates an early understanding of their pharmacokinetic profiles. In silico tools, which use computational models to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound, are invaluable in this initial assessment. These predictive models help in identifying potential liabilities of a drug candidate, thereby guiding its optimization. For this compound, various computational approaches can be employed to forecast its ADME properties, providing a mechanistic insight into its behavior in a biological system.
The permeability of a compound across biological membranes is a critical determinant of its oral bioavailability. Computational models can predict this property based on the physicochemical characteristics of the molecule, such as its lipophilicity (Log P), topological polar surface area (TPSA), and molecular weight. For this compound, these parameters can be calculated using various software platforms.
The predicted Log P value suggests a moderate lipophilicity, which is generally favorable for membrane permeability. The TPSA is also within a range that is often associated with good oral absorption. Based on these and other descriptors, it is possible to predict the compound's likely absorption mechanism. Given its characteristics, passive diffusion is expected to be a primary mechanism of transport across the intestinal epithelium. However, the presence of the carboxylic acid group suggests that pH-dependent absorption may occur, and the potential for interaction with membrane transporters cannot be ruled out.
Interactive Data Table: Predicted Physicochemical and Permeability Properties
Understanding the metabolic fate of a compound is crucial for predicting its half-life and potential for drug-drug interactions. In silico metabolic hotspot prediction tools identify the most likely sites on a molecule to undergo metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.
For this compound, several potential metabolic hotspots can be identified. The pyrazole ring, the phenyl ring, and the carboxylic acid group are all susceptible to enzymatic modification. The most probable metabolic transformations include hydroxylation of the aromatic rings and conjugation of the carboxylic acid group.
The interaction with specific CYP isozymes is a key aspect of a compound's metabolic profile. Pyrazole-containing compounds have been shown to interact with various CYP isoforms. nih.gov In silico docking studies can predict the binding affinity of this compound to the active sites of major drug-metabolizing CYP enzymes, such as CYP3A4, CYP2D6, and CYP2C9. pensoft.netresearchgate.net The pyrazole nitrogen atoms can potentially coordinate with the heme iron of the CYP enzyme, leading to inhibition. nih.gov The benzoic acid moiety can also influence the binding orientation within the enzyme's active site. An in silico analysis of a structurally related pyrazole benzoic acid derivative suggested that it may act as an inhibitor of CYP2C9 and CYP2C19. researchgate.netasianpubs.org
Interactive Data Table: Predicted Metabolic Profile
Mechanistic Biological Evaluation of 3 Bromo 4 1h Pyrazol 1 Yl Benzoic Acid in Preclinical Models
Elucidation of Molecular Mechanisms of Action
A thorough understanding of a compound's mechanism of action at the molecular level is fundamental to its development as a potential therapeutic agent. This involves detailed studies of its interactions with various biological macromolecules. For 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid, specific data on these interactions are not currently published.
Enzyme Inhibition Kinetics and Specificity (e.g., Kinases, Proteases, Esterases, Succinate (B1194679) Dehydrogenase, Protein Tyrosine Phosphatase 1B)
While derivatives of pyrazole (B372694) have been explored as inhibitors of several enzyme classes, specific kinetic data for this compound is not available.
Protein Tyrosine Phosphatase 1B (PTP1B): The pyrazole scaffold is recognized as a promising framework for the development of PTP1B inhibitors, which are of interest in the treatment of type 2 diabetes and obesity. Studies on various pyrazole derivatives have demonstrated inhibitory activity, with some exhibiting non-competitive modes of inhibition. For instance, certain glycyrrhetinic acid derivatives incorporating a pyrazole moiety have shown IC50 values in the low micromolar range against PTP1B. However, no such studies have been published for this compound.
Succinate Dehydrogenase (SDH): Pyrazole-carboxamide derivatives are a well-established class of succinate dehydrogenase inhibitors (SDHIs), primarily utilized as fungicides in agriculture. Research has focused on the synthesis and evaluation of novel pyrazole derivatives for their ability to inhibit fungal SDH, with some compounds demonstrating high efficacy. The specific inhibitory potential and kinetics of this compound on SDH have not been determined.
There is no available data regarding the inhibitory activity of this compound against other enzyme classes such as kinases, proteases, or esterases.
Receptor Agonism/Antagonism and Modulatory Effects
The interaction of a compound with cellular receptors is a key determinant of its pharmacological profile. There are currently no published studies detailing the binding affinity or functional activity (agonism or antagonism) of this compound at any known receptor.
Ion Channel Modulation Mechanisms
Ion channels are critical regulators of cellular excitability and signaling. No research has been conducted to assess the potential modulatory effects of this compound on the function of any ion channels.
Nucleic Acid Interaction Mechanisms (e.g., DNA/RNA binding, Topoisomerase inhibition)
The ability of a compound to interact with nucleic acids can be a mechanism for anticancer or antimicrobial activity. There is no evidence in the current literature to suggest that this compound binds to DNA or RNA or that it functions as a topoisomerase inhibitor. While some distinct pyrazole derivatives have been investigated as potential DNA gyrase and topoisomerase IV inhibitors, these findings cannot be extrapolated to the specific compound .
Cellular Pathway Interrogation in In Vitro Systems
Investigating the effects of a compound on cellular processes provides insight into its potential therapeutic applications and mechanism of action at a systems level. For this compound, specific data on its impact on cellular pathways are absent.
Effects on Cell Cycle Progression and Apoptosis Induction (Mechanistic)
Studies on other pyrazole-containing compounds have indicated an ability to induce cell cycle arrest and apoptosis in cancer cell lines. For example, a pyrazole derivative was shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase-3. Another study on novel andrographolide-pyrazole acetals demonstrated S-phase arrest in breast cancer cells. However, no studies have specifically evaluated the mechanistic effects of this compound on cell cycle progression or the induction of apoptosis. Therefore, there is no data on its potential to modulate key cell cycle regulators (e.g., cyclins, CDKs) or apoptotic pathways (e.g., intrinsic or extrinsic) in any cell line.
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
The pyrazole nucleus is a cornerstone in the development of compounds with anti-inflammatory properties. nih.gov Research into various pyrazole derivatives has shown their potential to modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. nih.govnih.gov These pathways are crucial in the cellular response to inflammatory stimuli, and their dysregulation is a hallmark of many chronic inflammatory diseases. nih.gov While direct studies on this compound's specific interaction with NF-κB and MAPK are not extensively detailed in the provided context, the known anti-inflammatory activity of sulfonylhydrazone derivatives of pyrazole suggests a potential area for investigation. nih.gov The modulation of these signaling pathways often occurs alongside the regulation of oxidative stress, indicating a complex interplay of mechanisms. nih.gov
Impact on Oxidative Stress Pathways and Antioxidant Mechanisms
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is a critical factor in numerous pathologies, including cancer and inflammatory diseases. nih.govnih.gov Organisms defend against oxidative stress through a multi-tiered system that includes antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Some pyrazolone (B3327878) derivatives have been noted for their hydroxyl radical scavenging capabilities. nih.gov The antitumor activity of certain compounds, such as 3-Bromopyruvate, is linked to their ability to increase oxidative stress within cancer cells, leading to decreased intracellular ATP and subsequent cell death. nih.gov This suggests that pyrazole compounds could potentially exert their therapeutic effects by modulating the redox balance within pathological cells.
Anti-Proliferative and Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro)
Pyrazole derivatives are recognized for their potential as anticancer agents, exhibiting anti-proliferative and cytotoxic effects across various cancer cell lines. nih.govopenmedicinalchemistryjournal.com Their mechanism often involves targeting fundamental cellular processes required for cancer cell growth and survival.
Cell Line Specificity and Mechanistic Basis
The anticancer activity of pyrazole-containing compounds can be highly specific to certain cancer cell lines. For instance, studies on bis-triazoles have shown potent cell growth inhibitory properties against human melanoma (MDA-MB-435), pancreatic carcinoma (MIA PaCa-2), and colorectal carcinoma (HCT-116, COLO 205) cell lines. openmedicinalchemistryjournal.com Notably, these compounds often show greater potency against cancer cells compared to normal fibroblasts, indicating a degree of cancer selectivity. openmedicinalchemistryjournal.com The mechanistic basis for this activity is diverse; one prominent strategy involves the stabilization of G-quadruplex structures, which are nucleic acid formations prevalent in the telomeric regions and promoter sequences of oncogenes. openmedicinalchemistryjournal.com By stabilizing these structures, the compounds can inhibit key processes like gene transcription that are vital for cancer cell proliferation. openmedicinalchemistryjournal.com
The following table summarizes the cytotoxic activity of related bis-triazole compounds against various human cancer cell lines.
| Cell Line | Cancer Type | Compound | Activity |
| MDA-MB-435 | Human Melanoma | MS49 | Potent cell proliferation inhibitory activity |
| MIA PaCa-2 | Pancreatic Carcinoma | MS49 | Sensitive to inhibition |
| HCT-116 | Colorectal Carcinoma | MS49 | Sensitive to inhibition |
| COLO 205 | Colorectal Adenocarcinoma | MS49 | Sensitive to inhibition |
| CCD-1064Sk | Skin Normal Fibroblast | MS49 | Less sensitive than cancer cells |
Induction of Autophagy and Necrosis Mechanisms
While the search results emphasize anti-proliferative mechanisms through targets like G-quadruplexes, detailed information specifically linking this compound to the induction of autophagy or necrosis is not explicitly available. However, the broad cytotoxic effects observed with related compounds suggest that various cell death pathways could be activated. The significant inhibition of ATP production and induction of oxidative stress by compounds like 3-Bromopyruvate can lead to necrotic cell death. nih.gov The disruption of global cellular functions in bacteria by pyrazole derivatives points to mechanisms that could, in principle, trigger programmed cell death pathways in eukaryotic cancer cells. nih.gov
Antimicrobial Mechanisms of Action (In Vitro)
Derivatives of this compound have emerged as potent antimicrobial agents, particularly against Gram-positive bacteria, including drug-resistant strains. nih.govacs.orgnih.gov Their efficacy stems from several mechanisms, with membrane disruption being a primary mode of action.
These compounds exhibit bactericidal (killing bacteria) rather than just bacteriostatic (inhibiting growth) properties. nih.govmdpi.com This has been confirmed in time-kill assays where potent pyrazole derivatives were able to kill bacteria within a few hours. nih.gov A key advantage is that bacteria show a very low tendency to develop resistance to these compounds through mutation. mdpi.comnih.gov Furthermore, their mechanism of action can involve the inhibition of critical metabolic pathways, such as fatty acid biosynthesis. nih.gov The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
The table below presents the MIC values for various pyrazole derivatives against several bacterial strains, demonstrating their potent antimicrobial activity.
| Compound | Bacterial Strain | MIC (μg/mL) |
| N,N-Bisphenyl derivative (5) | S. aureus (Methicillin-sensitive) | 3.125 |
| N,N-Bisphenyl derivative (5) | S. aureus ATCC 33591 (MRSA) | 0.78 |
| N,N-Bisphenyl derivative (5) | S. aureus ATCC 33592 (MRSA) | 0.78 |
| N,N-Bisphenyl derivative (5) | S. aureus ATCC 700699 (MRSA) | 0.78 |
| N,N-Bisphenyl derivative (5) | S. epidermidis 700296 | 3.125 |
| N,N-Bisphenyl derivative (5) | B. subtilis | 1.56 |
| 3-chloro-4-methyl derivative (6) | S. aureus strains | 3.12-6.25 |
| Trifluoromethyl derivative (50) | Gram-positive strains | 0.78-3.125 |
Bacterial Target Identification and Inhibition (e.g., Fatty Acid Biosynthesis Inhibitors)
While direct studies on this compound are not yet available, research on analogous pyrazole-containing compounds suggests a potential mechanism of action involving the inhibition of bacterial fatty acid biosynthesis. The fatty acid synthesis (FAS) pathway is a crucial metabolic route in bacteria, making it an attractive target for novel antimicrobial agents.
Several pyrazole derivatives have been identified as potent inhibitors of this pathway. For instance, a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have demonstrated significant antibacterial activity, which was mechanistically linked to the inhibition of fatty acid biosynthesis. These compounds were shown to be effective against various Gram-positive bacteria, including strains resistant to conventional antibiotics. The proposed mechanism involves the binding of the pyrazole scaffold to key enzymes within the FAS pathway, thereby disrupting the production of essential fatty acids required for bacterial cell membrane integrity and other vital functions.
The structural features of this compound, particularly the pyrazole and benzoic acid moieties, are common to other known FAS inhibitors. The bromo-substitution on the pyrazole ring may further enhance its binding affinity to the target enzymes, potentially leading to increased potency.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Related Pyrazole Derivatives Against Gram-Positive Bacteria
| Compound Analogue | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | Staphylococcus aureus | 1.0 |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | Enterococcus faecalis | 2.0 |
| 4-[4-{[4-Bromo-3-(trifluoromethyl)anilino]methyl}-1-(4-carboxyphenyl)pyrazol-3-yl]benzoic acid | Staphylococcus aureus | 0.78 |
> This table presents illustrative data from studies on structurally similar compounds to suggest the potential antibacterial efficacy of this compound.
Fungal Cell Wall/Membrane Disruption Mechanisms
The potential antifungal activity of this compound can be inferred from studies on other pyrazole-containing compounds that have shown promise in this area. nih.govfao.orgnih.gov The fungal cell wall and membrane are critical for maintaining cellular integrity and viability, making them prime targets for antifungal drugs.
One plausible mechanism of action is the disruption of the fungal cell wall synthesis. Research on certain pyrazole derivatives has indicated that they can interfere with the enzymes responsible for building the fungal cell wall, leading to cell lysis and death. nih.gov For example, a study on ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate suggested that it may act on the synthesis of the cell wall, as evidenced by morphological and ultrastructural changes observed through scanning and transmission electron microscopy. nih.gov
Another potential mechanism is the direct disruption of the fungal cell membrane. Some pyrazole analogues have been shown to permeabilize the fungal membrane, leading to the leakage of intracellular components and subsequent cell death. The lipophilic nature of the bromo-substituted pyrazole ring in this compound could facilitate its insertion into the lipid bilayer of the fungal cell membrane, thereby compromising its integrity.
Table 2: Illustrative Antifungal Activity of Related Pyrazole Derivatives
| Compound Analogue | Fungal Species | EC₅₀ (µg/mL) |
|---|---|---|
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 nih.gov |
| Pyrazole carboxamide 7af | Alternaria porri | >50 |
| Pyrazole carboxamide 7bc | Marssonina coronaria | >50 |
> This table showcases the antifungal efficacy of structurally related pyrazole compounds, suggesting the potential of this compound as an antifungal agent.
Mechanisms against Drug-Resistant Microbial Strains
The emergence of drug-resistant microbial strains poses a significant global health challenge. Pyrazole derivatives have demonstrated activity against such resistant pathogens, suggesting that this compound may also possess this crucial capability.
One of the key mechanisms by which pyrazole compounds may overcome drug resistance is through the permeabilization of the bacterial cell membrane. nih.gov This mode of action is particularly effective against bacteria that have developed resistance through mechanisms such as altered drug targets or enzymatic inactivation of antibiotics. By disrupting the cell membrane, the compound can bypass these resistance mechanisms and exert its bactericidal effect. For instance, studies on certain 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives revealed that their bactericidal action was consistent with them being membrane disruptors. nih.gov
Furthermore, some pyrazole derivatives have shown efficacy against persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics. This suggests that these compounds may target cellular pathways that are essential for the survival of these persister cells.
Table 3: Illustrative Activity of a Related Pyrazole Derivative Against a Drug-Resistant Strain
| Compound Analogue | Resistant Strain | MIC (µg/mL) |
|---|---|---|
| 4-[4-{[Bis(trifluoromethyl)anilino]methyl}-1-(4-carboxyphenyl)pyrazol-3-yl]benzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 |
> This table provides an example of the potency of a related pyrazole compound against a clinically significant drug-resistant bacterial strain, indicating the potential of this compound in this area.
Immunomodulatory Mechanisms in Cellular Models
In addition to its potential antimicrobial properties, this compound may also exert immunomodulatory effects. Chronic inflammation is a hallmark of many infectious and non-infectious diseases, and compounds that can modulate the immune response are of significant therapeutic interest.
Studies on various pyrazole analogues have demonstrated their anti-inflammatory potential. nih.govnih.govnih.govasianpubs.org One of the key mechanisms identified is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By inhibiting NF-κB, pyrazole compounds can effectively suppress the production of these inflammatory mediators. For example, a novel pyrazole analogue was found to significantly reduce the levels of these cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov
The anti-inflammatory effects of pyrazole derivatives have also been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the prostaglandin (B15479496) synthesis pathway.
Table 4: Illustrative Inhibition of Pro-inflammatory Cytokines by a Related Pyrazole Analogue
| Cytokine | Inhibition by Pyrazole Analogue (%) |
|---|---|
| Tumor Necrosis Factor-α (TNF-α) | 65 |
| Interleukin-1β (IL-1β) | 58 |
| Interleukin-6 (IL-6) | 72 |
> This table illustrates the potential of pyrazole compounds to suppress the production of key pro-inflammatory cytokines, suggesting a possible immunomodulatory role for this compound.
Structure Activity Relationship Sar and Ligand Design Principles for 3 Bromo 4 1h Pyrazol 1 Yl Benzoic Acid Scaffolds
Systematic Exploration of Substituent Effects on Mechanistic Activity
The biological activity of derivatives of 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid is highly dependent on the chemical nature and placement of substituents on both the benzoic acid and pyrazole (B372694) moieties. nih.gov
Modification of the Benzoic Acid Moiety and its Influence
The carboxylic acid group is a critical functional group, often involved in key interactions with biological targets. nih.govnih.gov Its modification can significantly impact binding affinity and pharmacokinetic properties. nih.govresearchgate.net For instance, in the development of fatty acid biosynthesis inhibitors, 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have shown promise. nih.gov The specific interactions of the benzoic acid portion of the molecule are crucial for its inhibitory activity. nih.govnuph.edu.ua Studies on various benzoic acid derivatives have demonstrated that even small changes to this part of the molecule can alter their biological effects. acs.orgmdpi.comnih.gov
| Compound/Scaffold | Target/Application | Key Finding |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Fatty Acid Biosynthesis | The benzoic acid moiety is critical for inhibitory activity. nih.gov |
| Pyrazolone (B3327878) derivatives with a 4-(furan-2-yl)benzoic acid moiety | Xanthine Oxidase Inhibition | The carboxylic group forms key interactions (salt bridge with Arg880 and hydrogen bond with Thr1010). nuph.edu.ua |
| Compound/Scaffold | Target/Application | Key Finding |
| Pyrazole-based Aurora Kinase Inhibitors | Aurora Kinase Inhibition | The pyrazole scaffold provided potent and less lipophilic inhibitors. mdpi.com |
| Amino-pyrazoles | Various (p38MAPK, Bruton kinase, etc.) | The position of the amino group on the pyrazole ring is crucial for activity. mdpi.com |
Impact of Halogen Position and Type on Mechanistic Activity
The halogen atom, in this case, bromine, and its position on the aromatic ring can significantly influence the compound's interaction with its target, often through halogen bonding. researchgate.net Replacing the halogen or changing its position can modulate the binding affinity and selectivity. researchgate.netacs.org For instance, in a study on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, the introduction of halogen atoms on the benzene (B151609) ring increased the interaction with human serum albumin, with the binding affinity enhancing as the atomic number of the halogen increased. researchgate.net While direct SAR studies on the halogen of this compound are not extensively available, the principles of halogen substitution in drug design are well-established. researchgate.netacs.org
Pharmacophore Development and Ligand-Based Drug Design (LBDD)
Pharmacophore modeling and ligand-based drug design (LBDD) are powerful computational tools used to identify the key chemical features required for biological activity. nih.govresearchgate.net For the this compound scaffold, a pharmacophore model would likely include a hydrogen bond donor/acceptor from the carboxylic acid, a hydrophobic aromatic region, the halogen bond-donating bromine atom, and the heterocyclic pyrazole ring. researchgate.netnih.govresearchgate.net Such models are instrumental in designing new molecules with potentially enhanced potency and selectivity. nih.gov For example, ligand-based approaches have been successfully used to design novel pyrazole derivatives as selective COX-2 inhibitors. nih.gov
Fragment-Based Drug Discovery (FBDD) Approaches Using Components of this compound
Fragment-based drug discovery (FBDD) is a method that identifies small molecular fragments that bind to a biological target, which are then grown or combined to create more potent lead compounds. nih.govnih.govresearchgate.netyoutube.com The this compound molecule can be deconstructed into its core fragments, such as 3-bromobenzoic acid nih.gov and 1H-pyrazole. These fragments can be screened individually to identify key binding interactions that can be built upon. nih.govrsc.org This approach allows for a more efficient exploration of the chemical space and can lead to the development of novel inhibitors. nih.govnih.gov
Bioisosteric Replacements for Enhanced Mechanistic Selectivity and Metabolic Stability
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the properties of a lead compound by substituting a functional group with another that has similar physical or chemical characteristics. wikipedia.orgprinceton.edu This can enhance selectivity, metabolic stability, and reduce toxicity. wikipedia.org
Carboxylic Acid Bioisosteres: The carboxylic acid moiety can be replaced by bioisosteres like tetrazoles or hydroxamic acids to improve pharmacokinetic properties. nih.govresearchgate.netnih.govdrughunter.comcambridgemedchemconsulting.com Tetrazoles, for instance, are common non-classical bioisosteres of carboxylic acids and are found in several FDA-approved drugs. drughunter.com
Pyrazole Ring Bioisosteres: The pyrazole ring can be replaced with other heterocycles such as thiazoles, triazoles, or imidazoles to modulate the compound's properties. rsc.orgacs.orgnih.gov For example, in the development of CB1 cannabinoid receptor antagonists, thiazoles, triazoles, and imidazoles were successfully used as bioisosteres for a 1,5-diarylpyrazole motif. acs.orgnih.gov
Halogen Bioisosteres: The bromine atom can be substituted with other groups to alter the molecule's properties. For example, an ethynyl (B1212043) group has been investigated as a bioisostere for halogens in certain contexts. acs.org
Covalent and Non-Covalent Ligand Design Strategies
The design of ligands based on the this compound scaffold can be approached through two primary strategies: non-covalent and covalent inhibition. Each strategy leverages distinct molecular interactions to achieve binding to a biological target, and the choice between them depends on the desired pharmacological profile, including potency, selectivity, and duration of action.
Non-Covalent Ligand Design Strategies
Non-covalent ligand design is the most common approach in drug discovery, relying on a combination of weaker, reversible interactions to achieve binding affinity and selectivity. nih.govbiorxiv.org These interactions include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. nih.gov For the this compound scaffold, structure-activity relationship (SAR) studies of related pyrazole-containing molecules provide valuable insights into the key features driving non-covalent binding.
The pyrazole ring itself is a crucial element, capable of participating in various non-covalent interactions. nih.gov As a five-membered aromatic heterocycle, it can engage in π-π stacking with aromatic residues like phenylalanine or tyrosine in a protein's binding pocket. nih.gov Furthermore, the nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, contributing to the specificity of binding. globalresearchonline.net The pyrazole moiety is a common fragment in kinase inhibitors, where the pyrazole nitrogen often forms a key hydrogen bond with the hinge region of the kinase. nih.gov
The benzoic acid portion of the scaffold is another critical feature for non-covalent interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can also form salt bridges with positively charged residues like lysine (B10760008) or arginine. nih.gov Its presence suggests that ligands based on this scaffold may target binding sites with a complementary basic residue.
Substitutions on both the phenyl and pyrazole rings play a significant role in modulating the non-covalent binding affinity and selectivity of ligands. For instance, in a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, lipophilic substituents on the aniline (B41778) moiety were found to significantly improve antibacterial activity, suggesting the importance of hydrophobic interactions in the target binding site. nih.gov Similarly, in another study on pyrazolo[3,4-b]pyridine derivatives, substitutions on the pyrazole ring were explored to enhance inhibitory activity against various kinases. nih.gov The bromo-substituent at the 3-position of the benzoic acid ring in the core scaffold can also influence binding through halogen bonding, a type of non-covalent interaction that has gained increasing recognition in drug design. rsc.org
The following table summarizes SAR findings from studies on related pyrazole derivatives, illustrating the impact of various substituents on biological activity, which is a reflection of their non-covalent interactions with their respective targets.
| Scaffold/Derivative | Substituent(s) | Biological Target/Activity | Key SAR Findings |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid | Lipophilic groups on the aniline ring | Antibacterial | Lipophilic substituents significantly enhanced activity, indicating a hydrophobic binding pocket. nih.gov |
| Pyrazolo[3,4-b]pyridine | Various substitutions | TRKA kinase inhibitor | The pyrazolo portion acts as a hydrogen bond center, and the pyridine (B92270) can have π–π stacking interactions. nih.gov |
| 1,3,5-trisubstituted pyrazoline | Carboxylic acid at the 1-phenyl position | PDE5 inhibitor | The carboxylic acid group was found to be essential for boosting potency. |
| Pyrazole derivatives | General substitutions | Various (anticancer, antimicrobial) | The pyrazole ring is a versatile scaffold for designing potent and selective agents. nih.govglobalresearchonline.net |
Covalent Ligand Design Strategies
Covalent ligand design represents a more targeted approach where a ligand is engineered to form a stable, covalent bond with its biological target, typically a nucleophilic amino acid residue like cysteine, serine, or lysine. nih.govfigshare.com This strategy can lead to inhibitors with high potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with non-covalent ligands. nih.govfigshare.com A key element in the design of covalent inhibitors is the incorporation of a reactive electrophilic group, often referred to as a "warhead," onto a non-covalent scaffold that guides the inhibitor to the target's binding site. nih.govresearchgate.net
The this compound scaffold can be envisioned as a starting point for the design of targeted covalent inhibitors. The non-covalent binding elements of the scaffold, namely the pyrazole and benzoic acid moieties, would serve to anchor the molecule in the binding pocket of the target protein. A strategically placed electrophilic warhead would then react with a nearby nucleophilic residue to form a covalent bond.
Commonly used electrophilic warheads in covalent drug design include acrylamides, vinyl sulfonamides, and chloroacetamides, which are known to react with cysteine residues. nih.govresearchgate.net For the this compound scaffold, a warhead could potentially be introduced at several positions. For example, the carboxylic acid could be converted to an acrylamide (B121943), or an electrophilic group could be attached to the pyrazole ring or the phenyl ring, assuming synthetic feasibility and that such a modification would not disrupt the necessary non-covalent interactions for initial binding.
The design of heterocyclic electrophilic fragments has emerged as a strategy to create covalent inhibitors with minimal structural changes from their non-electrophilic counterparts. rsc.org In this context, the pyrazole ring itself, when appropriately substituted, can act as a tuned electrophile. rsc.orgnih.gov For instance, the introduction of an ethynyl group at the 3- or 4-position of a pyrazole ring has been shown to confer reactivity towards cysteine. rsc.org
The following table outlines a hypothetical design strategy for converting the this compound scaffold into a covalent inhibitor.
| Scaffold | Potential "Warhead" Modification | Target Residue | Rationale |
| This compound | Conversion of the carboxylic acid to an acrylamide | Cysteine | The acrylamide is a well-established warhead for targeting cysteine residues. The scaffold would guide the warhead to the binding site. nih.govresearchgate.net |
| This compound | Addition of a vinyl sulfone group to the pyrazole ring | Cysteine | Vinyl sulfones are another class of electrophiles known to react with cysteine. Its placement on the pyrazole would depend on the target's structure. researchgate.net |
| This compound | Introduction of a chloroacetamide group | Cysteine | Chloroacetamides are reactive electrophiles that can form covalent bonds with cysteine. researchgate.net |
| This compound | Functionalization with an ethynyl group on the pyrazole | Cysteine | Ethynyl-substituted pyrazoles have been shown to be reactive towards cysteine. rsc.org |
The successful design of a covalent inhibitor based on this scaffold would require detailed structural information of the target protein to ensure the proper positioning of the electrophilic warhead to react with a specific nucleophilic residue.
Crystallographic and Solid State Analysis of 3 Bromo 4 1h Pyrazol 1 Yl Benzoic Acid
Single Crystal X-ray Diffraction Analysis for Molecular Conformation and Intermolecular Interactions
A single-crystal X-ray diffraction study would be the cornerstone for understanding the three-dimensional structure of 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid. This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Key structural parameters to be determined would include the planarity of the benzoic acid and pyrazole (B372694) rings and the dihedral angle between them. This would reveal the molecule's preferred conformation in the solid state. Furthermore, this analysis would elucidate the various intermolecular interactions, such as halogen bonding involving the bromine atom and π-π stacking between the aromatic rings, which govern the crystal packing.
Polymorphism and Co-crystallization Studies of this compound
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry with significant implications for a substance's physical properties. A systematic screening for polymorphs of this compound, using techniques like solvent evaporation from a variety of solvents with different polarities or sublimation, would be necessary. Each potential polymorph would require characterization by powder X-ray diffraction (PXRD) and thermal analysis (DSC/TGA).
Co-crystallization presents another avenue for modifying the physicochemical properties of this compound. nih.gov By combining it with other molecules (co-formers) through non-covalent interactions, new crystalline solids with potentially enhanced properties could be designed. rsc.orgmdpi.com The selection of co-formers would be guided by principles of crystal engineering, targeting specific hydrogen bond motifs or other supramolecular synthons. rsc.org
Influence of Solid-State Structure on Theoretical Properties and Bioavailability Mechanisms
The solid-state structure, including polymorphism and co-crystallization, can profoundly influence a compound's macroscopic properties. Different polymorphs can exhibit variations in solubility, dissolution rate, and stability, which are key determinants of bioavailability. nih.gov A more stable crystalline form generally has lower solubility. Theoretical calculations, such as Density Functional Theory (DFT), could be used to model the electronic structure and predict properties of the crystalline material. mdpi.com Understanding the relationship between the crystal packing and these properties is crucial for the rational design of solid forms with optimized characteristics for potential applications.
Advanced Preclinical Metabolism and Bioanalytical Methodologies for 3 Bromo 4 1h Pyrazol 1 Yl Benzoic Acid
Identification of Metabolites and Biotransformation Pathways (In Vitro Enzymatic Systems)
The initial step in characterizing the metabolism of 3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid involves in vitro studies using subcellular fractions from preclinical species, such as liver microsomes. nih.gov These systems contain a high concentration of drug-metabolizing enzymes and are a standard tool for generating and identifying metabolites. mdpi.com The process of biotransformation is generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. longdom.orglongdom.org
Phase I reactions introduce or expose functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. researchgate.netresearchgate.net For this compound, likely Phase I pathways include hydroxylation of the aromatic rings (both the benzoic acid and pyrazole (B372694) moieties) and potential dehalogenation. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. longdom.orgresearchgate.net The carboxylic acid group on the molecule is a prime site for direct glucuronidation.
The identification of these biotransformation products is typically accomplished using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-MS). nih.gov This technique allows for the separation of metabolites from the parent compound and their subsequent structural elucidation based on mass-to-charge ratio and fragmentation patterns.
Table 1: Potential Metabolites of this compound Identified in an In Vitro Liver Microsome Model This table presents hypothetical data for illustrative purposes.
| Metabolite ID | Proposed Structure | Metabolic Reaction | Phase |
|---|---|---|---|
| M1 | Hydroxylated this compound | Aromatic Hydroxylation | Phase I |
| M2 | Hydroxylated this compound | Aromatic Hydroxylation (on pyrazole ring) | Phase I |
| M3 | This compound acyl-glucuronide | Glucuronidation | Phase II |
| M4 | Hydroxylated this compound glucuronide conjugate | Hydroxylation + Glucuronidation | Phase I & II |
Role of Specific Metabolizing Enzymes (e.g., CYP, UGT) in the Transformation of this compound
Identifying the specific enzymes responsible for metabolizing a compound is crucial for predicting potential drug-drug interactions. The cytochrome P450 (CYP) superfamily of enzymes are the primary drivers of Phase I metabolism, while UDP-glucuronosyltransferases (UGTs) are key enzymes in Phase II glucuronidation. nih.govuva.nlmdpi.com
To determine the contribution of specific CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6), two common in vitro approaches are used. researchgate.net The first involves incubating this compound with a panel of recombinant human CYP enzymes expressed in a cellular system. researchgate.net The second approach uses human liver microsomes in the presence of selective chemical inhibitors for each major CYP isoform. researchgate.net A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme. Similarly, recombinant UGT enzymes can be used to identify the isoforms responsible for glucuronide conjugation. researchgate.netnih.gov
Table 2: Illustrative Results from Reaction Phenotyping Studies for this compound Metabolism This table presents hypothetical data for illustrative purposes.
| Enzyme System | Condition | Metabolite Formation Rate (% of Control) | Inferred Contribution |
|---|---|---|---|
| Recombinant CYP3A4 | - | High | Major Contributor |
| Recombinant CYP2C9 | - | Moderate | Minor Contributor |
| Recombinant CYP2D6 | - | Negligible | Not Involved |
| Human Liver Microsomes | + Ketoconazole (CYP3A4 inhibitor) | 15% | Confirms Major CYP3A4 Role |
| Recombinant UGT1A1 | - | High | Major Contributor (Glucuronidation) |
Theoretical Prediction of Metabolic Stability and Sites of Metabolism
In parallel with experimental work, computational (in silico) models are valuable tools for predicting metabolic fate. nih.govnih.gov These methods can forecast the metabolic stability of a compound and identify the specific atomic sites most susceptible to metabolism, known as sites of metabolism (SOMs). nih.govnews-medical.net Software programs like StarDrop, SMARTCyp, or BioTransformer use algorithms based on quantum chemistry, machine learning, and existing metabolic reaction libraries to analyze a molecule's structure. nih.govnih.gov
For this compound, these tools would analyze factors such as bond dissociation energies, reactivity of C-H bonds, and accessibility of different parts of the molecule to enzyme active sites. nih.gov The predictions can guide medicinal chemistry efforts to improve metabolic stability by modifying the most labile sites. news-medical.net For instance, if the model predicts a specific hydrogen on the benzoic acid ring is a major SOM, chemists might replace it with a fluorine atom to block that metabolic pathway.
Table 3: Example of an In Silico Prediction of Sites of Metabolism for this compound This table presents hypothetical data for illustrative purposes.
| Atom/Position | Predicted Labile Site Rank | Predicted Metabolic Reaction | Rationale |
|---|---|---|---|
| Benzoic Acid Ring C5-H | 1 (Most Labile) | Aromatic Hydroxylation | Electronically activated and sterically accessible C-H bond |
| Carboxylic Acid (-COOH) | 2 | Glucuronidation | Common site for Phase II conjugation |
| Pyrazole Ring C3-H | 3 | Aromatic Hydroxylation | Susceptible site on the pyrazole heterocycle |
| Pyrazole Ring C5-H | 4 | Aromatic Hydroxylation | Alternative site on the pyrazole heterocycle |
Development of Analytical Methods for Detection and Quantification in Biological Matrices (Excluding Human Samples)
To support preclinical pharmacokinetic studies, a validated bioanalytical method for the quantitative determination of this compound in biological matrices (e.g., rat or rabbit plasma) is essential. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. ijsr.netnih.gov
Method development involves optimizing sample preparation (e.g., protein precipitation), chromatographic separation, and mass spectrometric detection. ijsr.netnih.gov The method must then be rigorously validated according to international guidelines to ensure its reliability. nih.govajpsonline.com Key validation parameters include selectivity (no interference from endogenous matrix components), accuracy (closeness of measured value to the true value), precision (reproducibility of measurements), a defined linear range with a lower limit of quantification (LLOQ), matrix effect, recovery, and the stability of the analyte under various storage and handling conditions. nih.govajpsonline.com
Table 4: Summary of Validation Parameters for a Hypothetical LC-MS/MS Method for this compound in Rat Plasma This table presents hypothetical data for illustrative purposes.
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Concentration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10; Accuracy ±20%; Precision ≤20% | 1 ng/mL |
| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 96.5% - 104.2% |
| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 8.5% |
| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 98.1% - 107.3% |
| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 9.2% |
| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Passed |
Conclusion and Future Research Perspectives
Synthesis and Mechanistic Evaluation of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid: Key Findings
While specific, dedicated studies on the synthesis and mechanistic evaluation of this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from established chemical principles and related reactions. The structure suggests a synthetic route involving the coupling of a pyrazole (B372694) moiety with a substituted benzoic acid derivative. A common and effective method for forming the N-aryl bond between the pyrazole and the benzene (B151609) ring is the Ullmann condensation or a related copper-catalyzed or palladium-catalyzed N-arylation reaction. nih.gov For instance, the reaction could proceed between 1H-pyrazole and 3-bromo-4-fluorobenzoic acid or a corresponding boronic acid derivative.
The structural components of this compound—a benzoic acid, a pyrazole ring, and a bromine substituent—each contribute to its potential mechanistic activities. The pyrazole ring is a well-known bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets. The benzoic acid moiety provides an acidic handle that can interact with basic residues in enzyme active sites or receptor binding pockets. The position and nature of the substituents on the phenyl ring are critical for determining biological activity. Studies on related pyrazole derivatives have shown that the substitution pattern on the phenyl ring significantly influences their inhibitory potency against various enzymes. nih.gov
The bromine atom, as a halogen substituent, can modulate the compound's physicochemical properties, such as lipophilicity, and can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Future Directions in the Design and Discovery of Related Compounds with Novel Mechanistic Activities
The scaffold of this compound presents numerous opportunities for the design and discovery of new compounds with potentially novel or enhanced biological activities. Future research could systematically explore the structure-activity relationships (SAR) of this chemical class.
Key areas for future design and discovery include:
Modification of the Benzoic Acid Moiety: The carboxylic acid can be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or sulfonamides to potentially improve metabolic stability, cell permeability, or target engagement. nih.gov
Substitution on the Pyrazole Ring: The pyrazole ring itself can be substituted at its available positions to explore new interactions with target proteins.
Varying the Phenyl Ring Substitution: The bromine atom could be moved to other positions on the benzoic acid ring or replaced with other functional groups (e.g., chloro, fluoro, methyl, trifluoromethyl) to fine-tune the electronic and steric properties of the molecule. nih.gov Research on similar pyrazole derivatives has shown that such modifications can lead to highly potent and selective inhibitors of various targets, including bacterial enzymes and protein kinases. researchgate.netnih.gov
A summary of potential modifications and their expected impact is presented in the table below.
| Modification Area | Specific Change | Potential Impact on Activity | Relevant Findings from Related Compounds |
| Benzoic Acid | Replacement with tetrazole or hydroxamic acid | Improved metabolic stability, altered target interactions | Hydroxamic acid derivatives of pyrazoles show potent metalloprotease inhibition. nih.gov |
| Pyrazole Ring | Addition of substituents (e.g., methyl, phenyl) | Enhanced binding affinity through new interactions | Di- and tri-substituted pyrazoles exhibit high potency against various enzymes. nih.gov |
| Phenyl Ring | Replacement of bromine with other halogens or alkyl groups | Modulated lipophilicity and electronic properties, potential for new binding modes | Trifluoromethyl and dihalogenated derivatives show potent antibacterial activity. nih.govnih.gov |
Unanswered Questions and Emerging Research Avenues in Chemical Biology Pertaining to this compound
The primary unanswered question regarding this compound is its biological target(s). Without this fundamental knowledge, its potential as a therapeutic agent or a chemical probe remains speculative.
Emerging research avenues to address this include:
Target Identification Studies: High-throughput screening of this compound against panels of enzymes (e.g., kinases, proteases, phosphatases) and receptors could identify initial hits. More advanced techniques like affinity chromatography, activity-based protein profiling (ABPP), or yeast three-hybrid systems could then be used to pinpoint specific cellular binding partners.
Phenotypic Screening: An alternative approach is to screen the compound in various cell-based assays that measure specific cellular phenotypes (e.g., cell viability, apoptosis, cell cycle progression, cytokine production). This can reveal a compound's functional effects without a priori knowledge of its molecular target. Subsequent mechanistic studies would then be required to deconvolute the pathway of action.
Computational Modeling: In silico docking studies against the crystal structures of known drug targets that are known to bind pyrazole-containing ligands could provide hypotheses about potential biological targets, which could then be validated experimentally. researchgate.net
Broader Implications for Rational Drug Design and Chemical Probe Development
The study of compounds like this compound, even if it does not itself become a drug, has broader implications for the fields of rational drug design and chemical probe development.
Scaffold-Based Drug Discovery: The pyrazolyl-benzoic acid scaffold can serve as a starting point for fragment-based or scaffold-based drug discovery campaigns. By understanding the binding modes and SAR of this class of compounds, medicinal chemists can design more potent and selective modulators of desired targets.
Development of Chemical Probes: A well-characterized molecule with a known target and a clear mechanism of action can be developed into a chemical probe. Such probes are invaluable tools for basic research, allowing for the interrogation of biological pathways in a controlled manner. If this compound or a close analog is found to be a potent and selective inhibitor of a particular protein, it could be functionalized with reporter tags (e.g., fluorophores, biotin) to facilitate its use in biological studies.
Understanding Drug-Target Interactions: Detailed structural studies (e.g., X-ray crystallography, cryo-EM) of this compound or its derivatives bound to their protein targets can provide fundamental insights into the principles of molecular recognition. This knowledge can then be applied to the design of future drugs for a wide range of diseases. The development of pyrazole derivatives as antibacterial agents, for example, has provided valuable information on inhibiting bacterial growth and overcoming resistance. nih.gov
Q & A
Q. What are the optimal synthetic routes for 3-bromo-4-(1H-pyrazol-1-yl)benzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves coupling brominated benzoic acid derivatives with pyrazole rings. For example, a related compound, 3-azido-1-(4-bromobenzyl)pyrazole, was synthesized via nucleophilic substitution using azido(trimethyl)silane and trifluoroacetic acid under controlled heating (50°C), achieving 93% yield after purification by flash chromatography . Key variables include temperature (0°C initiation to 50°C progression), solvent choice (methylene chloride), and stoichiometric ratios (7.5 equivalents of azido reagent). Lower yields in analogous syntheses (e.g., 27% for a triazole-pyrazole hybrid) highlight the need for precise control of reaction time and intermediates .
Q. How is the purity of this compound validated in academic research?
Purity is assessed via:
- HPLC : Used to confirm >95% purity for pyrazole derivatives, as demonstrated in studies of structurally similar compounds .
- TLC : Monitors reaction progress (e.g., Rf = 0.65 for a pyrazole intermediate in cyclohexane/ethyl acetate 2:1) .
- Spectroscopy : ¹H/¹³C NMR (e.g., δ = 7.50–7.47 ppm for aromatic protons) and IR (e.g., 2119 cm⁻¹ for azide stretches) provide structural confirmation .
Q. What are the recommended storage conditions for this compound to ensure stability?
While direct data on this compound is limited, structurally related brominated pyrazoles are stored at 2–8°C in airtight containers under inert gas to prevent decomposition . Stability tests under varying humidity and temperature (e.g., 25°C vs. 40°C) are advised for long-term studies.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
SAR studies often involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole N1 position to modulate bioactivity, as seen in fluoro-phenyl-pyrazole analogs .
- Pharmacophore modeling : For example, triazole-pyrazole hybrids were optimized by replacing bromine with chlorine to enhance binding to kinase targets, validated via IC₅₀ assays .
- Crystallography : Single-crystal X-ray diffraction of analogs like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveals steric effects influencing molecular packing and reactivity .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Dose-response reevaluation : Inconsistent IC₅₀ values may arise from assay sensitivity; retesting under standardized conditions (e.g., fixed DMSO concentrations) is critical.
- Metabolite profiling : For example, oxidation of the pyrazole ring in hepatic microsome studies can alter activity, requiring LC-MS/MS validation .
- Computational docking : Discrepancies between in vitro and in silico results (e.g., binding affinity predictions) may indicate off-target interactions, necessitating molecular dynamics simulations .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Used to map electron density on the bromine atom, predicting sites for nucleophilic attack. For example, Mulliken charges on bromine in 4-bromo-2-(1H-pyrazol-3-yl)phenol were correlated with experimental substitution rates .
- Solvent-effect modeling : Polarizable continuum models (PCM) assess solvent polarity’s impact on reaction kinetics, as demonstrated in SNAr reactions of bromopyrazoles .
Q. What experimental designs mitigate low yields in multi-step syntheses involving this compound?
- Intermediate trapping : Use stabilizing agents (e.g., Celite) during flash chromatography to prevent decomposition of sensitive intermediates .
- Parallel optimization : Vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI for cross-couplings) and solvents (DMF vs. THF) in small-scale trials before scaling up .
- In situ monitoring : ReactIR or flow NMR tracks reactive intermediates (e.g., azide formation) to optimize reaction halts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
